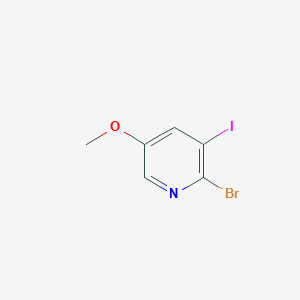
Octaethylene glycol diglycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups and a long polyether chain. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of appropriate polyether precursors with epoxidizing agents. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the oxirane rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions, as well as its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,27-Di(oxiran-2-yl)-8,16,24-tris(oxiran-2-ylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol: This compound has additional oxirane groups and hydroxyl functionalities, making it more reactive and suitable for different applications.
Polyethylene glycol diglycidyl ether: A simpler compound with similar epoxide functionalities but a shorter polyether chain.
Uniqueness
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is unique due to its long polyether chain and multiple oxirane groups, which provide a combination of flexibility and reactivity not found in simpler compounds. This makes it particularly valuable in applications requiring both stability and reactivity.
Eigenschaften
Molekularformel |
C22H42O11 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C22H42O11/c1(3-24-5-7-26-9-11-28-13-15-30-17-21-19-32-21)23-2-4-25-6-8-27-10-12-29-14-16-31-18-22-20-33-22/h21-22H,1-20H2 |
InChI-Schlüssel |
FEHLPWPJPRBKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
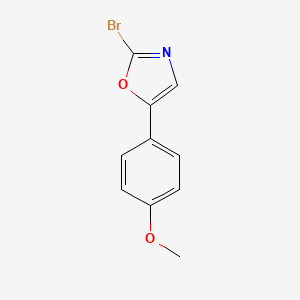

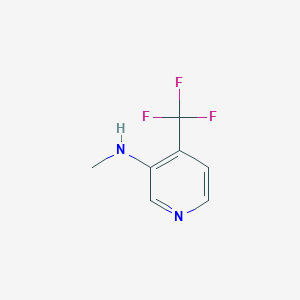
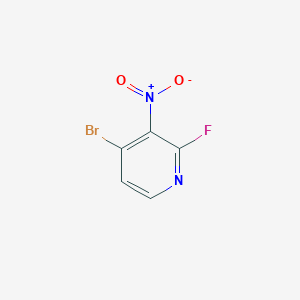
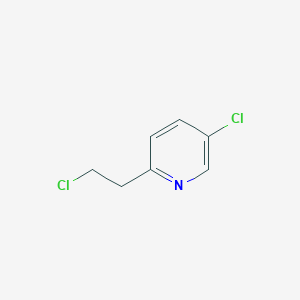

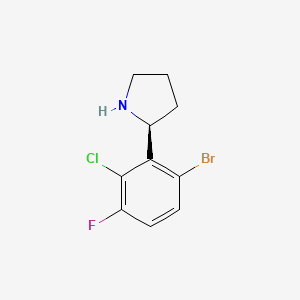
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
